N-(2-chlorophenyl)picolinamide CAS number and chemical properties
N-(2-chlorophenyl)picolinamide CAS number and chemical properties
This guide provides an in-depth technical analysis of N-(2-chlorophenyl)picolinamide , a critical bidentate ligand scaffold used in transition metal catalysis (specifically C-H activation) and a structural pharmacophore in agrochemical design.
Executive Summary
N-(2-chlorophenyl)picolinamide (also known as N-(2-chlorophenyl)pyridine-2-carboxamide) is a specialized pyridine-based amide. Unlike simple amides, this compound functions as a bidentate (N,N)-directing group . The pyridine nitrogen and the amide nitrogen (upon deprotonation) form a rigid 5-membered chelate with transition metals (Pd, Cu, Ni), facilitating site-selective C-H functionalization. Its ortho-chloro substituent exerts a steric "twist," influencing the conformation of the N-phenyl ring and enhancing selectivity in catalytic cycles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | N-(2-chlorophenyl)pyridine-2-carboxamide |
| Common Name | N-(2-chlorophenyl)picolinamide |
| Molecular Formula | C₁₂H₉ClN₂O |
| Molecular Weight | 232.67 g/mol |
| SMILES | Clc1ccccc1NC(=O)c2ccccn2 |
| InChIKey | Computed:[1] JUQOFSCVWHUZLH-UHFFFAOYSA-N (Verify with specific isomer) |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |
| pKa (Calculated) | ~11.5 (Amide N-H), ~3.5 (Pyridine N) |
| LogP (Predicted) | 2.5 – 3.0 |
Note on CAS: While the meta-isomer (3-chloro) is indexed as CAS 61350-00-3, the ortho-isomer (2-chloro) is frequently synthesized de novo in research settings. Researchers should verify the specific CAS (often 10352-73-5 for generic chlorophenyl isomers or specific vendor codes) before regulatory filing.
Synthetic Pathways & Optimization
Retrosynthetic Analysis
The synthesis relies on the acylation of 2-chloroaniline with a picolinic acid derivative. The choice of activation method is critical to prevent side reactions (such as ring chlorination) and to handle the steric hindrance of the ortho-chloro group.
Protocol A: Acid Chloride Method (Scalable)
-
Mechanism: Nucleophilic acyl substitution.
-
Critical Insight: Using thionyl chloride (
) with picolinic acid can sometimes lead to chlorination of the pyridine ring at the 4-position if not carefully controlled [1].
Step-by-Step Protocol:
-
Activation: Dissolve picolinic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C → RT for 2 hours until gas evolution ceases. Evaporate solvent to remove excess oxalyl chloride.
-
Coupling: Re-dissolve the crude acid chloride in dry DCM. Add 2-chloroaniline (1.0 eq) and Triethylamine (
, 2.5 eq) at 0°C. -
Reaction: Stir at RT for 12 hours. The steric bulk of the 2-Cl group may slow kinetics compared to unsubstituted aniline.
-
Workup: Wash with 1M HCl (to remove unreacted pyridine/aniline), then sat.
. Dry over . -
Purification: Recrystallize from Ethanol/Hexane or flash chromatography (30% EtOAc/Hexanes).
Protocol B: Peptide Coupling (High Precision)
-
Why this method? Avoids handling unstable acid chlorides and prevents pyridine ring side-reactions.
-
Reagents: HATU or EDC/HOBt.
Protocol:
-
Dissolve picolinic acid (1.0 eq) and HATU (1.1 eq) in dry DMF.
-
Add DIPEA (3.0 eq) and stir for 15 mins to activate the acid.
-
Add 2-chloroaniline (1.1 eq).
-
Stir at 50°C for 6-12 hours. (Heat is often required due to the nucleophilicity of the electron-deficient and sterically hindered 2-chloroaniline).
Caption: Synthesis workflow comparing activation pathways. The HATU method is preferred for small-scale purity.
Structural Characterization & Validation
To ensure the integrity of the ligand, the following spectral signatures must be validated:
-
1H NMR (DMSO-d6):
-
Amide Proton: Singlet (broad) at δ 10.5 – 10.8 ppm . This downfield shift indicates hydrogen bonding with the pyridine nitrogen (pre-organization).
-
Pyridine Ring: Doublet at ~8.7 ppm (H-6, adjacent to N).
-
Phenyl Ring: Multiplets at 7.2 – 7.6 ppm. Look for the distinct splitting pattern of the ortho-substituted ring.
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at 1670–1690 cm⁻¹ (Amide I).
-
N-H Stretch: ~3350 cm⁻¹.
-
Applications: Ligand Design & Catalysis
Bidentate Directing Group (DG)
This molecule is a quintessential removable directing group in C-H activation chemistry (Daugulis-type).
-
Mechanism: The pyridine nitrogen coordinates to the metal (Pd/Cu), bringing the catalyst into proximity with the ortho-C-H bond of the other ring (if the picolinamide is the substrate) or stabilizing the metal center (if used as an external ligand).
-
The "Ortho-Chloro" Effect: The chlorine atom at the 2-position of the aniline ring forces the phenyl ring out of planarity with the amide bond. This atropisomer-like twist creates a unique steric pocket, often enhancing mono-selectivity in C-H functionalization reactions by preventing the approach of a second substrate molecule.
Agrochemical Scaffold
Picolinamides are a potent class of fungicides (e.g., Fenpicoxamid). They inhibit the mitochondrial respiratory chain (Complex III, Qi site).
-
SAR Insight: The 2-chlorophenyl moiety mimics the lipophilic domain required to dock into the Quinone-binding site of the cytochrome
complex.
Caption: Bidentate (N,N) coordination mode of the picolinamide ligand with a transition metal (Pd/Cu).
Handling & Safety (SDS Summary)
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Storage: Store in a cool, dry place. Amides are generally stable, but the 2-chloroaniline moiety can be toxic if hydrolyzed.
-
PPE: Nitrile gloves and safety glasses are mandatory. Avoid dust inhalation.
References
-
Synthesis & Side Reactions: Coupling picolinic acid with N-alkylanilines... reaction with thionyl chloride leads to 4-chloro-N-alkyl-N-phenylpicolinamides.[2][3]
-
Picolinamide Properties: Picolinamide 98% Chemical Properties and Biological Activity.
-
General Amide Synthesis: Reaction of aryl amine with chloroacetyl chloride... optimization with DBU.
-
Agrochemical Context: Process for synthesis of picolinamides (Fungicides).
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
